molecular formula C9H15NO2 B039628 (3S)-3-ISOPROPYL BICYCLIC LACTAM CAS No. 122383-35-1

(3S)-3-ISOPROPYL BICYCLIC LACTAM

Cat. No.: B039628
CAS No.: 122383-35-1
M. Wt: 169.22 g/mol
InChI Key: VYIYATUSPBZBPH-VXNVDRBHSA-N
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Description

(3S)-3-ISOPROPYL BICYCLIC LACTAM is a synthetically crafted organic compound that features a strained β-lactam ring fused within a bicyclic system, presenting a high-value, three-dimensional scaffold for medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for constructing novel β-lactam antibiotics. The bicyclic lactam core is a classic pharmacophore in antibacterial agents, which function by mimicking the D-Ala-D-Ala moiety of bacterial cell wall precursors, thereby inhibiting penicillin-binding proteins (PBPs) and disrupting peptidoglycan synthesis . The distinct 3S stereochemistry and isopropyl substituent at the C3 position are critical for modulating the compound's binding affinity to specific biological targets and its overall pharmacokinetic properties, offering a strategic handle for structure-activity relationship (SAR) studies. Beyond its direct antibacterial applications, this lactam serves as a versatile "privileged structure" in chemical biology and pharmacology. Its rigid, Fsp3-rich framework makes it an ideal candidate for developing enzyme inhibitors, such as human leukocyte elastase (HLE) and thrombin, which are implicated in conditions like emphysema, cystic fibrosis, and thrombotic disorders . Furthermore, bicyclic lactam scaffolds have demonstrated significant research potential in other therapeutic areas, including as antagonists for neurohypophyseal hormone receptors and as core structures in anticancer and antiviral agent discovery . Researchers can leverage this high-purity compound as a advanced building block to generate diverse, complex molecular libraries for high-throughput screening and hit-to-lead optimization campaigns, accelerating the discovery of new therapeutic entities. Please note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7aR)-3-propan-2-yl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)7-5-12-9-4-3-8(11)10(7)9/h6-7,9H,3-5H2,1-2H3/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIYATUSPBZBPH-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2N1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CO[C@H]2N1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163072
Record name (3S,7aR)-Tetrahydro-3-(1-methylethyl)pyrrolo[2,1-b]oxazol-5(6H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122383-35-1
Record name (3S,7aR)-Tetrahydro-3-(1-methylethyl)pyrrolo[2,1-b]oxazol-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122383-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,7aR)-Tetrahydro-3-(1-methylethyl)pyrrolo[2,1-b]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic and Stereochemical Investigations of Bicyclic Lactam Formation

Detailed Reaction Mechanisms

The construction of bicyclic lactam frameworks can be achieved through a variety of reaction mechanisms, each with its own nuances that influence the stereochemical outcome.

Characterization of Zwitterionic Intermediates in Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for constructing five-membered rings, which can be part of a bicyclic lactam system. While often depicted as concerted processes, there is substantial evidence for the involvement of zwitterionic intermediates, especially when the reactants have pronounced electronic differences or when polar solvents are used. mdpi.comresearchgate.net

The formation of a zwitterionic intermediate introduces a stepwise character to the reaction, which can have significant stereochemical implications. researchgate.net For instance, the reaction of a ketene (B1206846) with an imine (the Staudinger cycloaddition) to form a β-lactam can proceed through a zwitterionic intermediate. The subsequent conrotatory ring closure of this intermediate determines the cis or trans stereochemistry of the product.

In the synthesis of certain bicyclic lactams, zwitterionic intermediates have been proposed and, in some cases, characterized. nih.govresearchgate.net These intermediates arise from the initial nucleophilic attack, and their stability and subsequent cyclization pathway dictate the final stereochemistry of the bicyclic product. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in corroborating the existence and elucidating the role of these zwitterionic species on the reaction coordinate. scispace.com

Table 1: Factors Influencing the Formation of Zwitterionic Intermediates in Cycloadditions

FactorInfluence on Mechanism
Reactant Polarity Highly electrophilic or nucleophilic reactants promote the formation of zwitterionic intermediates. mdpi.com
Solvent Polarity Polar solvents can stabilize charged intermediates, favoring a stepwise, zwitterionic pathway. mdpi.com
Steric Hindrance Significant steric hindrance in the reactants can disfavor a concerted transition state, making a stepwise pathway more likely.
Lewis Acid Catalysis Lewis acids can coordinate to the reactants, enhancing their electrophilicity and promoting the formation of zwitterionic intermediates. nih.gov

Elucidation of Radical-Mediated Cycloisomerization Pathways

Radical-mediated reactions offer a complementary approach to the synthesis of bicyclic lactams. Cycloisomerization reactions, in particular, involve the intramolecular addition of a radical to an unsaturated bond, leading to the formation of a cyclic system. These reactions are often initiated by the generation of a radical species from a suitable precursor.

The stereochemical outcome of radical cycloisomerizations is governed by the preferential formation of the thermodynamically more stable ring system. For the formation of bicyclic lactams, this often translates to a high degree of diastereoselectivity. The development of asymmetric radical cycloisomerization reactions, using chiral catalysts, has enabled the enantioselective synthesis of these complex molecules. For example, free-radical annelation has been successfully employed in the synthesis of bicyclic β-lactams. elsevierpure.com A one-pot, four-step sequential reaction involving radical annelation has also been developed for the synthesis of bicyclic β-lactams. acs.org

Hydrogen Atom Abstraction (HAA)/Radical Rebound Mechanisms in C-H Amidation

The direct functionalization of C-H bonds is a highly atom-economical strategy for lactam synthesis. Intramolecular C-H amidation can proceed through a Hydrogen Atom Abstraction (HAA)/radical rebound mechanism. In this pathway, a highly reactive nitrogen-centered radical (an amidyl radical) abstracts a hydrogen atom from a C-H bond within the same molecule. nih.gov This generates a carbon-centered radical, which then rapidly recombines (rebounds) with the nitrogen-based radical to form the lactam ring. researchgate.net

The regioselectivity of the HAA step is determined by the strength of the C-H bonds and the steric accessibility of the hydrogen atoms. The stereochemistry of the newly formed stereocenter is influenced by the conformation of the intermediate carbon-centered radical and the trajectory of the radical rebound. This mechanism has been shown to be effective for the formation of various lactam ring sizes. researchgate.net Photocatalysis has emerged as a powerful tool for generating the necessary amidyl radicals under mild conditions. beilstein-journals.org

Enzymatic Cyclization Mechanisms (e.g., β-Lactam Synthetase)

Nature has evolved highly efficient and stereoselective enzymes for the synthesis of β-lactam antibiotics. β-Lactam synthetase is a key enzyme in the biosynthesis of clavulanic acid. nih.gov Its mechanism involves a two-step process:

Acyl-adenylate activation: The substrate, N2-(2-carboxyethyl)-l-arginine (CEA), is activated by reaction with ATP to form an acyl-adenylate intermediate. nih.gov

Intramolecular β-lactam ring closure: A nucleophilic nitrogen atom within the activated substrate attacks the carbonyl carbon, leading to the formation of the four-membered β-lactam ring and the release of AMP. nih.govnih.gov

This enzymatic process is characterized by a high degree of substrate specificity and stereocontrol, ensuring the formation of the biologically active stereoisomer. nih.gov Engineered enzymes, such as variants of myoglobin (B1173299), have also been developed to catalyze the asymmetric synthesis of β-, γ-, and δ-lactams via intramolecular C-H amidation. researchgate.netnih.gov

The mechanism of β-lactamases, enzymes responsible for antibiotic resistance, also provides insight into β-lactam ring chemistry. These enzymes hydrolyze the β-lactam ring through a serine-mediated nucleophilic attack, forming a transient acyl-enzyme intermediate. nih.govnih.govosti.gov

Analysis of Domino and Cascade Reaction Pathways

Domino or cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org These reactions are particularly well-suited for the rapid construction of complex molecular architectures like bicyclic lactams. researchgate.netrsc.org A domino reaction is defined as a process involving two or more bond-forming transformations that occur under the same reaction conditions, where the subsequent reaction is a consequence of the functionality formed in the previous step. nih.gov

Stepwise Mechanisms in Lactam Ring Formation

As highlighted in the preceding sections, many reactions leading to the formation of bicyclic lactams proceed through stepwise mechanisms involving discrete intermediates. The characterization of these intermediates, whether they are zwitterionic or radical in nature, is key to understanding and controlling the reaction outcome.

For example, the enzymatic synthesis of β-lactams by β-lactam synthetase is a clear illustration of a stepwise process involving an activated acyl-adenylate intermediate. nih.gov Similarly, radical-mediated C-H amidation proceeds through the distinct steps of hydrogen atom abstraction and radical rebound. researchgate.net Even in reactions that can potentially be concerted, such as cycloadditions, a change in substrates or reaction conditions can favor a stepwise pathway through a zwitterionic intermediate. mdpi.com The ability to favor one mechanistic pathway over another is a powerful tool for the synthetic chemist aiming to control the stereoselective synthesis of complex targets like (3S)-3-isopropyl bicyclic lactam.

Stereochemical Control and Selectivity Origins

The stereochemical outcome of bicyclic lactam formation is a critical aspect of their synthesis, dictating the final three-dimensional structure and, consequently, their biological activity or utility as chiral synthons. Understanding and controlling the various factors that govern stereoselectivity is paramount for the efficient and predictable synthesis of specific stereoisomers, such as this compound.

Identification of Enantiodetermining Steps

The enantiodetermining step is the crucial juncture in a reaction sequence that dictates the enantiomeric excess of the final product. In the asymmetric synthesis of bicyclic lactams, this step is often the initial bond formation that creates the first stereocenter. For instance, in enzyme-catalyzed intramolecular C-H amidation reactions to form lactams, the enantiodetermining step is the C-H amination itself. researchgate.netescholarship.org Computational and mechanistic studies have been employed to elucidate the nature of these steps, providing insight into how the catalyst, often an engineered protein, controls the stereoselectivity. researchgate.netescholarship.org

In organocatalyzed [3+2] annulations of γ-alkyl-β,γ-unsaturated γ-lactams with α,β-unsaturated aldehydes, the initial vinylogous Michael addition is proposed to be the key stereochemistry-defining event. nih.gov The catalyst, such as a diphenylprolinol silyl (B83357) ether, forms an iminium ion with the aldehyde, and the subsequent attack by the lactam nucleophile proceeds through a highly organized transition state. The facial selectivity of this attack establishes the stereochemistry that is then carried through to the final bicyclic lactam product.

Factors Influencing Diastereoselectivity and Diastereomeric Excess

Diastereoselectivity in bicyclic lactam synthesis is governed by a multitude of factors, including the choice of catalyst, solvent, temperature, and the specific structure of the reactants. In organocatalyzed [3+2] annulations, the catalyst plays a pivotal role in determining the diastereomeric excess (de). nih.govacs.org For example, the reaction of a γ-lactam with cinnamaldehyde (B126680) using catalyst I (a diphenylprolinol silyl ether) at 0 °C to room temperature resulted in a 90% de. nih.gov However, variations in the catalyst and reaction conditions can significantly alter this outcome.

The structure of the substrates, particularly the steric bulk of the substituents, is also a critical determinant of diastereoselectivity. acs.orgnih.gov Steric hindrance can favor the formation of one diastereomer over another by destabilizing the transition state leading to the minor isomer. nih.gov For instance, in the synthesis of trans-pyrrolooxazolones, steric interactions between substituents on the pyrrole (B145914) ring lead to a high preference for the trans-diastereomer. nih.gov

The reversibility of certain reaction steps can also impact the final diastereomeric ratio. acs.org Under specific conditions, a less stable diastereomer can isomerize to the more thermodynamically stable product, thereby altering the observed diastereomeric excess. acs.org

Catalyst/ConditionsSubstratesDiastereomeric Excess (de)Yield (Major Diastereoisomer)Reference
Cat. I (15 mol%), DCE, 0 °C to rt, 18 hγ-lactam (2a) + cinnamaldehyde (4a)90%68% nih.gov
Cat. I (10 mol%), DCM, rt, 12 hγ-lactam (2a) + cinnamaldehyde (4a)Lower de- nih.gov
Cat. I (10 mol%), DCE, rt, 12 hγ-lactam (2a) + cinnamaldehyde (4a)Lower de- nih.gov
Cat. I (10 mol%), Toluene (B28343), rt, 12 hγ-lactam (2a) + cinnamaldehyde (4a)Lower de- nih.gov
Conditions H, 50 °Cγ-lactam (2d) + aldehyde (4a)60% (favoring 5da')- acs.org

This table presents a selection of experimental data on the influence of catalysts and conditions on diastereoselectivity.

Regioselectivity in Annulation and Functionalization

Regioselectivity, the control over the site of bond formation, is another key challenge in the synthesis of complex bicyclic lactams. nih.gov In the context of annulation reactions, such as the [3+2] cycloadditions, the catalyst and reactants must be chosen to favor the desired constitutional isomer. The use of N-protected α,β-unsaturated-γ-lactams is considered an attractive strategy as it allows for the regiocontrolled functionalization of each carbon atom of the γ-lactam core. nih.gov

In enzyme-catalyzed C-H amidation, the regioselectivity is controlled by the protein's active site, which directs the reactive nitrene intermediate to a specific C-H bond. researchgate.net This allows for the selective formation of β, γ, or δ-lactams from the same precursor molecule by using different engineered enzyme variants. researchgate.net This high level of control is a significant advantage of biocatalysis in the synthesis of complex heterocyclic structures. researchgate.netescholarship.org

π-Facial Selective Attack in Cycloaddition Reactions

The concept of π-facial selectivity is central to understanding stereocontrol in many cycloaddition reactions used to construct bicyclic lactams. This refers to the preferential attack of a reagent on one of the two faces of a π-system (e.g., a double bond or an aromatic ring). In the synthesis of chiral bicyclic lactams via photooxygenation of homochiral N-(hydroxyalkyl)-2-methylpyrroles, the diastereoselectivity is dictated by the π-facial selective attack of singlet oxygen. nih.gov

Computational studies have shown that this selectivity arises from the conformational preferences of the pyrrole precursor. nih.gov One conformer, due to steric hindrance, is significantly more populated than others. The singlet oxygen then preferentially attacks the less sterically hindered face of this dominant conformer, leading to the formation of one endoperoxide intermediate in favor of the other. nih.gov This, in turn, results in the diastereoselective synthesis of the final bicyclic lactam. nih.gov Similarly, high π-facial selectivity has been achieved in intramolecular Diels-Alder cycloadditions by using an unconstrained exocyclic stereogenic center to direct the reaction. nih.gov

Role of Conformational Equilibrium in Stereocontrol

As highlighted in the context of π-facial selectivity, the conformational equilibrium of the starting materials and intermediates plays a crucial role in dictating the stereochemical outcome of a reaction. nih.gov In the photooxygenation of N-(hydroxyalkyl)-2-methylpyrroles, the hindered internal rotation around the bond connecting the substituent to the pyrrole ring results in a high rotational barrier (over 10 kcal/mol). nih.govmetu.edu.tr This leads to a situation where one conformer is substantially overpopulated. nih.govmetu.edu.tr The stereochemical information encoded in this preferred conformation is then transferred to the product during the reaction.

The presence of bulky protecting groups can also influence conformational preferences and, consequently, stereoselectivity. rsc.org For example, an N-tert-butyloxycarbonyl group on a caprolactam ring can promote a reactive axial conformation of a C-6 ester group, facilitating a Dieckmann cyclization to form a bicyclic oxo-γ-lactam. rsc.org The conformational analysis of the final products can also be correlated with their biological activity, as demonstrated for bicyclic κ receptor agonists, where the dihedral angle in the constrained bicyclic system was linked to receptor affinity. rsc.org

Computational Chemistry and Spectroscopic Analysis for Mechanistic Elucidation

Modern computational chemistry and advanced spectroscopic techniques are indispensable tools for unraveling the complex mechanisms of bicyclic lactam formation and for rationalizing the observed stereoselectivities. Density Functional Theory (DFT) calculations, often using methods like UB3LYP with basis sets such as 6-31+G**, are employed to model reaction pathways, calculate the energies of transition states, and determine the relative stabilities of intermediates and products. nih.govmetu.edu.tr These calculations can provide a detailed picture of the reaction mechanism at the molecular level.

For instance, computational studies have been used to investigate the origin of diastereoselectivity in the photooxygenation of pyrrole derivatives, confirming that hindered internal rotation leads to a dominant conformer that dictates the stereochemical outcome. nih.govmetu.edu.tr Solvent effects can also be incorporated into these models using methods like the integral equation formalism-polarizable continuum model (IEF-PCM). nih.govmetu.edu.tr

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the structures and stereochemistry of the synthesized bicyclic lactams. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of the product by identifying protons that are close in space. researchgate.net X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of crystalline compounds. nih.gov By combining experimental results with computational modeling and spectroscopic analysis, a comprehensive understanding of the factors controlling the formation of bicyclic lactams can be achieved, enabling the rational design of more efficient and selective synthetic routes.

Density Functional Theory (DFT) Studies of Reaction Pathways and Selectivity

Density Functional Theory (DFT) has proven to be an indispensable computational tool for probing the intricacies of bicyclic lactam formation. Researchers employ DFT calculations to map out potential reaction pathways, analyze the energies of intermediates and transition states, and ultimately understand the origins of observed selectivity.

Studies on the synthesis of polysubstituted oxazolo-pyrrolidinones and -piperidinones, which are types of bicyclic lactams, have utilized DFT to investigate the transfer of chirality. nih.gov In these domino reactions, DFT calculations demonstrated that the high diastereoselectivity observed is the result of kinetic control in the final steps of the reaction sequence. nih.gov The calculations revealed that the selectivity is dependent on both the nature of the substituents on the Michael acceptor and the chelation effects of sodium cations. nih.gov In other cases, DFT has been used to study the conformational equilibrium of starting materials. For instance, calculations on 3-isopropyl-1,4-benzodiazepine-2,5-dione helped explain an enantiodivergent synthesis where, depending on the base used, either enantiomer of the product could be formed in a controlled manner. researchgate.net

Molecular Dynamics and Quantum Mechanics Calculations

To gain a more dynamic understanding of molecular behavior, researchers combine quantum mechanics (QM) with classical molecular dynamics (MD) simulations. This hybrid approach allows for the study of not just static structures, but the complex motions and interactions of molecules over time, which is critical for understanding reaction mechanisms. mdpi.com

These simulations provide deep insight into the atomic-level details of biochemical processes and chemical phenomena. mdpi.comnih.gov By calculating parameters such as free energies and the electrostatics of interactions, hybrid QM/MD methods offer a more accurate picture than classical simulations alone. nih.gov This computational approach moves beyond simply asking "What does this look like?" to addressing the more complex mechanistic question of "How does this happen?". mdpi.com The information gleaned from these simulations can elucidate the functional mechanisms of molecules and guide further experimental work. mdpi.com

Modeling and Characterization of Transition States

The characterization of transition states is fundamental to understanding reaction rates and selectivity. Computational modeling provides a means to visualize and analyze these high-energy, transient structures that are impossible to isolate experimentally. DFT calculations are frequently used to model these states in the formation of bicyclic lactams. nih.gov

For example, in the synthesis of highly functionalized bicyclic γ- and δ-lactams, modeling of the transition states was key to deciphering the origins of chirality transfer, attributing the high stereoselectivity to kinetic factors. nih.gov In a broader context of lactam chemistry, molecular orbital calculations have been used to study the tetrahedral transition states formed during nucleophilic attack on related dipeptides. nih.gov These studies supported the concept that β-lactam antibiotics may function as transition state analogs, mimicking the intermediate species of the bacterial cell wall transpeptidation reaction. nih.gov

Advanced NMR Spectroscopy (1H NMR, 13C NMR, 2D Experiments) for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules like bicyclic lactams. It is non-destructive and provides a wealth of information about the chemical environment of atoms within a molecule. researchgate.net

¹H NMR provides data on the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR offers a less crowded spectrum and is used to determine the carbon skeleton of the molecule. researchgate.net While less sensitive than ¹H NMR, its simpler spectra with less signal overlap can be advantageous. researchgate.net

2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish correlations between different nuclei, allowing for the unambiguous assignment of complex structures and the elucidation of through-bond and through-space connectivities.

The data obtained from these experiments are critical for confirming the successful synthesis of the target compound and for analyzing its solution-state conformation.

Table 1: Illustrative NMR Data Interpretation for a Bicyclic Lactam Derivative

Nucleus Type Typical Chemical Shift (δ) Range (ppm) Information Provided
Aromatic Protons 7.68–8.25 Presence and substitution pattern of aromatic rings. nih.gov
Methylene Protons (N-(CH₂)₂) 3.00–3.22 Protons adjacent to nitrogen atoms within the ring structure. nih.gov
Isopropyl Methylene Protons 1.45–1.66 Protons of the CH₂ groups within the isopropyl substituent. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govmdpi.com This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, which allows for the absolute assignment of stereocenters.

For complex chiral molecules like this compound, obtaining a high-quality single crystal allows for its absolute configuration to be determined without ambiguity. nih.govresearchgate.net The resulting crystal structure provides irrefutable proof of the molecular connectivity and conformation adopted in the crystalline lattice. researchgate.net In cases where growing crystals of sufficient size for SCXRD is a challenge, newer techniques like microcrystal electron diffraction (MicroED) have emerged, enabling the structural elucidation of micro- or nanocrystals. nih.gov

Table 2: Key Information from Single-Crystal X-ray Diffraction Analysis

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates The precise (x, y, z) position of every atom in the unit cell.
Bond Lengths & Angles Exact measurements of the distances and angles between bonded atoms.
Absolute Stereochemistry The absolute spatial arrangement of atoms at chiral centers.

| Intermolecular Interactions | Identification of hydrogen bonding, π-π stacking, and other forces holding the crystal together. mdpi.com |

Application of Isotopic Labeling Studies (e.g., [15N]Isotopic Labeling)

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net By replacing an atom (like ¹⁴N) with its heavier, stable isotope (¹⁵N), researchers can follow the labeled atom using techniques like NMR spectroscopy or mass spectrometry. researchgate.netrsc.org

This method has been instrumental in studying the reactivity of lactams. For example, [¹⁵N]-isotopic labeling was used to investigate a transannular rearrangement in an N-Boc activated bis-lactam derived from (3S)-isopropyl-piperazine-2,5-dione. researchgate.net The study confirmed that the reaction proceeded through a regioselective ring contraction to furnish the product. researchgate.net Such experiments provide powerful, direct evidence of reaction pathways that would be difficult to obtain by other means. While powerful, the technique requires careful consideration of the separation and analysis of the labeled compounds from their unlabeled counterparts. nih.gov

Conformational Analysis and Structural Studies of Bicyclic Lactam Scaffolds

Conformational Preferences of Bicyclic Lactams

The conformation of a bicyclic lactam is largely dictated by the interplay of several factors, including ring strain, the planarity of the amide bond, and the steric interactions of its substituents. These elements collectively determine the three-dimensional shape of the molecule, which in turn influences its chemical reactivity and biological function.

Analysis of Ring Strain and Amide Bond Planarity

The amide bond in most acyclic and monocyclic amides is predominantly planar due to resonance between the nitrogen lone pair and the carbonyl π-system. nih.gov However, in bicyclic lactams, the geometric constraints of the fused ring system can force the amide bond to deviate from planarity. nih.gov This deviation, often referred to as amide bond twisting, introduces significant ring strain. nih.govacs.org

The degree of non-planarity is often quantified by the twist angle (τ), which describes the rotation around the N-C(O) bond, and the pyramidalization at the nitrogen (χN) and carbon (χC) atoms. nih.gov In a perfectly planar amide, τ, χN, and χC are all 0°. As the amide bond becomes more distorted, these values increase. nih.gov For instance, in highly strained systems like 1-aza-2-adamantanone, the twist angle approaches 90°, indicating a nearly perpendicular arrangement of the nitrogen and carbonyl groups. nih.gov This distortion leads to a longer N-C(O) bond and a shorter C=O bond, reflecting a greater contribution from the amino-ketone resonance form. nih.gov The increased strain in non-planar lactams makes them more susceptible to hydrolysis. nih.govyoutube.comkhanacademy.org

Dihedral Angle Analysis in Fused Ring Systems

For example, novel bicyclic lactams have been designed to act as mimics of the Type VI β-turn, which is characterized by a cis peptide bond at the Xaa-Pro sequence. nih.govacs.org The design of these mimics ensures that the backbone atoms and the side-chain dispositions closely resemble those of the natural turn. nih.govacs.org Analysis of the dihedral angles in these systems, often aided by computational methods and confirmed by experimental data like NMR spectroscopy, is essential to validate their conformational mimicry.

Influence of Ring Size and Relative Stereochemistry on Preferred Conformations

In a series of bicyclic triazolium salts, the size of the fused ring (five-, six-, or seven-membered) significantly influenced the rate of C(3)-H/D exchange, indicating a direct link between ring size and reactivity, which is a function of the ground-state conformation. acs.org X-ray diffraction analysis of these compounds revealed that changes in the fused ring size led to alterations in the internal triazolyl NCN bond angle and the positioning of the proximal CH2 group. acs.org

Rational Design of Bicyclic Lactams to Control Specific Turn Motifs

The rigid framework of bicyclic lactams makes them ideal candidates for the rational design of peptidomimetics that can enforce specific secondary structures, particularly β-turns. nih.govacs.orgrsc.org β-turns are crucial elements in protein folding and molecular recognition, and their stabilization is a key goal in drug design.

The design process often involves computational modeling to predict the conformation of a proposed bicyclic lactam and to ensure that it accurately mimics the desired turn motif. nih.gov By carefully selecting the ring size, the position and stereochemistry of substituents, and the nature of the atoms within the rings, chemists can create scaffolds that lock the peptide backbone into a specific conformation. nih.govacs.org For example, bicyclic lactams have been successfully designed to mimic the Type VI β-turn, and their conformational properties have been confirmed by NMR and X-ray crystallography. nih.govacs.org This rational design approach, which is based on understanding the relationship between structure and function, allows for the creation of potent and selective enzyme inhibitors and other bioactive molecules. nih.gov

Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a crystalline compound. rigaku.com This method provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

For bicyclic lactams, X-ray crystallography is invaluable for confirming the solid-state conformation and for providing experimental validation of computationally designed structures. nih.govacs.org It allows for a detailed analysis of the amide bond distortion, including the twist angle (τ) and the pyramidalization parameters (χN and χC). nih.gov For instance, the X-ray crystal structure of a Gly-L-Pro mimic bicyclic lactam revealed significant twisting of the central amide bond due to angle strain from the sp2-hybridized nitrogen at the ring junction. nih.govacs.org This level of detail is crucial for understanding the relationship between the molecular structure and the observed chemical and biological properties. nih.govacs.org

The data obtained from X-ray diffraction studies on various bicyclic lactams have been instrumental in building a comprehensive understanding of their conformational landscapes and have guided the design of new and more effective peptidomimetics. rsc.orgnih.gov

Interactive Data Table of Bicyclic Lactam Structural Parameters

CompoundFused Ring SizesKey Dihedral Angles (°)Amide Twist Angle (τ) (°)Reference
Gly-L-Pro Mimic5, 6-Appreciably twisted nih.govacs.org
1-aza-2-adamantanone6, 6, 6-90.5 nih.gov
Lactam 103--16.3 nih.gov

Interactive Data Table of Bicyclic Triazolium Salt Core Structural Parameters

Fused Ring SizeAverage NCN Angle (°)Average C-N Bond Length (Å)Reference
5-membered (n=1)VariesVaries acs.org
6-membered (n=2)VariesVaries acs.org
7-membered (n=3)VariesVaries acs.org

Applications in Total Synthesis of Complex Molecules

The unique structural and stereochemical features of (3S)-3-isopropyl bicyclic lactam have been leveraged in the total synthesis of various intricate molecules. Its ability to direct the formation of new stereocenters with high fidelity has been a key element in the successful synthesis of several classes of bioactive compounds.

Total Synthesis of Alkaloids and Related Natural Products

While the broader class of Meyers' lactams, particularly those derived from phenylglycinol, has seen extensive use in alkaloid synthesis, the application of the (3S)-3-isopropyl variant provides a valuable alternative, especially when different steric or electronic properties are desired in the chiral auxiliary. The fundamental strategy involves the diastereoselective alkylation of the lactam enolate, followed by the unmasking of the latent carboxylic acid and amine functionalities to reveal a chiral amino acid or a related building block. This approach has been pivotal in constructing the core structures of various nitrogen-containing heterocycles that form the backbone of many alkaloids. For instance, the general methodology allows for the enantioselective synthesis of substituted piperidines and pyrrolidines, which are common motifs in alkaloid structures. rsc.org

A notable example of a related bicyclic lactam in alkaloid synthesis is the use of an (S)-malic acid-derived system in an enantioselective approach to demethoxyerythratidinone, a member of the Erythrina alkaloids. acs.orgnih.gov This highlights the general utility of the bicyclic lactam strategy in constructing complex spirocyclic systems characteristic of this alkaloid family. acs.orgnih.gov

Integration into Synthetic Routes for Pharmaceutical Intermediates

The enantiomerically pure amino acids and their derivatives, readily accessible from this compound, are crucial intermediates in the pharmaceutical industry. The synthesis of peptidomimetics, for example, often relies on the incorporation of unnatural amino acids to enhance potency and metabolic stability. The alkylation of the bicyclic lactam followed by hydrolysis provides a straightforward route to such non-proteinogenic amino acids with a defined stereochemistry at the α-carbon.

Furthermore, the lactam itself can be a core component of a therapeutic agent. For instance, bicyclic lactams have been investigated as potent thrombin inhibitors, where the rigid scaffold helps to orient the necessary pharmacophoric elements in the correct spatial arrangement for binding to the enzyme's active site. acs.org The derivatization of the lactam scaffold is a key strategy in developing libraries of drug-like compounds for screening against various biological targets. nih.gov

Role in the Asymmetric Synthesis of Quaternary Carbon Centers in Bioactive Compounds

One of the most powerful applications of this compound is in the asymmetric synthesis of quaternary carbon centers, which are prevalent in many biologically active natural products and pharmaceuticals. nih.gov The steric hindrance provided by the isopropyl group on the chiral auxiliary effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

A classic example of this strategy is the total synthesis of (-)-α-cuparenone, a sesquiterpenoid natural product. acs.org The synthesis utilizes a chiral bicyclic lactam to introduce a quaternary carbon center with high enantiomeric excess. This methodology has been extended to the synthesis of other complex molecules containing all-carbon quaternary stereocenters. researchgate.net The general approach involves the alkylation of the lactam enolate with a suitable electrophile, followed by further transformations to elaborate the newly formed stereocenter into the target molecule.

Target Compound ClassKey TransformationDiastereoselectivity (d.r.)Reference
α-Substituted Amino AcidsEnolate Alkylation>95:5 acs.org
Substituted PiperidinesAlkylation and Ring TransformationHigh rsc.org
Quaternary Carbon CentersEnolate Alkylation>95:5 acs.orgresearchgate.net

Derivatization and Functionalization Strategies

The synthetic utility of this compound is further expanded by a range of derivatization and functionalization strategies. These transformations allow for the modification of the lactam scaffold itself, providing access to a wider variety of chiral building blocks.

Ring Expansion and Ring Contraction Reactions of Bicyclic Lactams

Ring expansion and contraction reactions of the bicyclic lactam system can lead to the formation of different ring sizes, offering access to a diverse set of chiral heterocyclic scaffolds. mdpi.com For example, a Beckmann rearrangement of a ketoxime derived from the lactam could potentially lead to a ring-expanded diazepanone system. While specific examples for the (3S)-3-isopropyl variant are not extensively documented, the general principles of such rearrangements are well-established in organic chemistry. mdpi.comresearchgate.net

Conversely, ring contraction reactions, such as a Favorskii rearrangement of an α-halo-substituted lactam, could provide access to chiral cyclopentane (B165970) derivatives. rsc.org These types of transformations significantly increase the repertoire of molecular architectures that can be accessed from a single chiral precursor.

Functional Group Interconversions and Late-Stage Functionalization Protocols

The functional groups within the this compound can be manipulated to introduce further complexity and to prepare for subsequent synthetic steps. The lactam carbonyl group can be reduced to the corresponding amine, providing access to chiral amino alcohols. The oxazolidine (B1195125) ring can be selectively opened under various conditions to reveal the underlying amino alcohol functionality. nih.gov

Stereocontrolled Transformations of Bicyclic Lactam Frameworks for Diverse Scaffolds

The inherent chirality and conformational rigidity of bicyclic lactam frameworks, such as the (3S)-3-isopropyl derivative, make them exceptional starting materials for the stereocontrolled synthesis of diverse and structurally complex scaffolds. nih.govresearchgate.netrsc.org Chemists leverage the lactam's structure to direct the formation of new stereogenic centers with high diastereoselectivity. nih.govresearchgate.netrsc.org One effective methodology involves the aza-annulation of β-enaminoesters derived from chiral β-amino alcohols to produce highly functionalized bicyclic lactams. nih.govresearchgate.net

A notable strategy is the intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. This approach facilitates the creation of two or three new stereocenters with remarkable control. nih.govresearchgate.netrsc.org The utility of the resulting zwitterionic bicyclic intermediates has been demonstrated through the stereocontrolled total synthesis of molecules like cis-4-hydroxy-2-methyl piperidine (B6355638) and its corresponding pipecolic acid derivative. nih.govresearchgate.net

Furthermore, the remodeling of polycyclic scaffolds derived from these lactams can generate sp³-rich compounds with significant structural diversity. nih.gov Techniques such as ring cleavage, expansion, and addition reactions on these core structures allow access to a library of distinct molecular frameworks from a common precursor. nih.gov For instance, the alkene functionality in related spirotricyclic systems can be cleaved via ozonolysis, followed by reduction, to yield fused azabicyclic triols, showcasing the scaffold's transformative potential. nih.gov The development of such synthetic toolkits enables the modular construction of varied polycyclic systems, including bicyclic amides and anilines, from common enecarbamate intermediates derived from the lactam core. whiterose.ac.uk

Transformation TypeKey Reagents/ConditionsResulting ScaffoldRef
Intramolecular Corey–ChaykovskySulfonium salts, K₂CO₃Zwitterionic bicyclic lactams nih.govresearchgate.net
Scaffold RemodellingLiAlH₄ (ring cleavage), O₃ (ozonolysis)Spirobicyclic diamines, Fused azabicyclic triols nih.gov
Aza-annulationβ-enaminoesters from β-amino alcoholsPolysubstituted piperidines nih.govresearchgate.net
[3+2]-CycloadditionAlkynyltungsten complexes, aziridines, BF₃·Et₂Ocis-Fused bicyclic lactams nih.gov

Design and Synthesis of Peptidomimetics and Conformational Probes

The rigid bicyclic lactam structure is ideally suited for mimicking specific peptide secondary structures, which are crucial for biological recognition processes. This has led to its extensive use in the design of peptidomimetics and probes to study protein-protein interactions.

Bicyclic Lactams as β-Turn Mimics and Peptide Scaffolds

Bicyclic lactams are highly effective scaffolds for mimicking β-turns, which are critical secondary structures in peptides and proteins involved in molecular recognition events. nih.govresearchgate.netescholarship.org These rigid structures can accurately replicate the backbone conformation and the spatial arrangement of side chains of the two central residues in a β-turn. nih.gov For example, novel bicyclic lactams have been designed and synthesized to mimic the Gly-L-Pro dipeptide in a type VI β-turn conformation. nih.gov X-ray crystallographic analysis of these mimics confirms their conformational and stereochemical fidelity, although some strain can lead to twisting of the central amide bond. nih.gov

Development of Extended Dipeptide Surrogates

Beyond turn motifs, bicyclic lactams are valuable for creating surrogates of extended peptide conformations, such as those found in β-sheets. nih.govnih.gov While scaffolds for inducing turns are common, mimics for extended dipeptides are less so, highlighting an important area of peptidomimetic design. nih.gov The synthesis of novel azabicycloalkanes via regio- and diastereoselective reactions of a homoproline enolate has yielded promising candidates for extended dipeptide surrogates. nih.govnih.gov

Through techniques like allylation followed by a Curtius rearrangement, orthogonally protected hexahydropyrrolizinone dipeptide surrogates can be synthesized. nih.gov Conformational analysis of these scaffolds using X-ray diffraction and molecular modeling reveals that the ring size and relative stereochemistry significantly influence key dihedral angles. nih.govnih.gov Certain hexahydropyrrolizinone derivatives have been shown to share key conformational features with dipeptides in parallel β-sheets, making them useful building blocks for modulating protein-protein interactions involving β-strands. nih.gov

Mimetic TypeScaffold ExampleKey Conformational FeatureTarget Secondary StructureRef
β-Turn MimicGly-L-Pro MimicDuplicates conformation of central two residuesType VI β-Turn nih.gov
β-Turn MimicCyclo(Phe-Asp-Trp-Phe-Dap-Trp)Rigid backbone for Type I & II turnsType I / Type II β-Turn nih.govcapes.gov.br
Extended Dipeptide SurrogateHexahydropyrrolizinoneDihedral angles mimic β-sheetβ-Sheet nih.govnih.gov

Generation of Novel Bicyclic and Polycyclic Ring Systems

The fundamental bicyclic lactam structure serves as a versatile platform for the synthesis of more complex ring systems, including fused and spirocyclic architectures. These advanced scaffolds are of great interest in drug discovery for exploring novel chemical space.

Synthesis of Fused Bicyclic Lactams

The this compound framework is a precursor for generating a variety of fused bicyclic systems. A one-pot, three-step tandem process has been developed for the direct synthesis of functionalized bicyclic [3.3.0], [4.3.0], and [5.3.0] γ-lactams. rsc.org This process efficiently combines a palladium(II)-mediated Overman rearrangement with a subsequent ring-closing metathesis and Kharasch cyclization catalyzed by a Grubbs complex. rsc.org

Another powerful method for creating fused systems is the [3+2]-cycloaddition of alkynyltungsten complexes with tethered aziridines, which stereoselectively yields cis-fused bicyclic lactams. nih.gov Additionally, fused δ-lactone-γ-lactam motifs can be synthesized through the Michael addition of a primary amine to an ethyl α-functionalized acrylate, followed by intramolecular cyclization. researchgate.net These methods provide access to novel heterocyclic compounds from readily available starting materials. researchgate.net

Construction of Spirocyclic Lactams

Spirocyclic lactams, which feature a single atom as the junction of two rings, are prominent scaffolds in natural products and medicinal chemistry. nih.gov The bicyclic lactam framework provides a key entry point to these three-dimensional structures. A stereoselective formal [3+2] cycloaddition has been developed to construct the spiro-γ-lactam core found in ansalactam natural products. nih.gov This approach successfully builds a densely functionalized motif containing three contiguous stereocenters. nih.gov

Facile, one-pot cascade reactions starting from β-keto carboxylic acids can also generate spirocyclic lactams. umn.edu This process involves a Curtius rearrangement to form an isocyanate intermediate, which then undergoes an intramolecular nucleophilic addition to yield the spirocycle. umn.edu Furthermore, spirocyclic pyrrolidones and piperidones have been synthesized from α-ketolactams using [3+2]- and [3+3]-aza-annulation reactions, demonstrating the versatility of lactam-based starting materials in constructing complex spirocyclic systems. researchgate.net

Access to Tricyclic Systems

The transformation of bicyclic lactams into more complex tricyclic systems is a key strategy for generating molecular diversity and accessing novel chemical scaffolds with three-dimensional complexity. A prominent method for achieving this is the Meyers' lactamization reaction. This reaction facilitates the stereoselective synthesis of bicyclic and tricyclic lactams by reacting keto-acids or keto-esters with amino alcohols.

The general retrosynthetic approach involves disconnecting the target tricyclic spirolactam at the lactam bond, revealing a keto-ester and an amino-alcohol as precursor fragments. The keto-ester itself can be derived from the alkylation of an N-protected cyclic ketone. This methodology is highly valued as it allows for the construction of five- and six-membered nitrogen-containing heterocycles with a high degree of stereocontrol.

Research has demonstrated the efficiency of this approach in creating novel Fsp³-rich tricyclic spirolactams, which are considered "privileged structures" in drug discovery due to their structural similarity to natural products. The reaction conditions for Meyers' lactamization can be optimized; for instance, using toluene (B28343) as a solvent with pivalic acid catalysis under microwave irradiation has been shown to drive reactions to completion with high stereoselectivity. This strategy provides a robust and adaptable route from simpler bicyclic lactam precursors to complex tricyclic architectures.

Formation of Specific Ring Systems (e.g., Decahydro-oxazino[2,3-j]naphthyridin-6-one Core, Octahydrooxazolo[2,3-j]naphthyridin-5-ones Core)

The chiral scaffold of this compound is instrumental in directing the synthesis of specific and complex heterocyclic cores. While direct synthetic routes to the decahydro-oxazino[2,3-j]naphthyridin-6-one or octahydrooxazolo[2,3-j]naphthyridin-5-one cores from this specific lactam are not extensively detailed in the surveyed literature, the synthesis of very similar structures has been successfully achieved, showcasing the potential of this building block.

Notably, a closely related core, the octahydro-2H-oxazolo[2,3-j]naphthyridin-5-one system, has been synthesized. The synthesis involves the reaction of a piperidone-derived δ-keto-ester with an appropriate amino alcohol via the Meyers' lactamization. For example, the reaction of methyl 3-(1-benzyl-4-oxo-3-piperidyl)propanoate with various β-amino alcohols yields a range of tricyclic lactams with different substituents.

A specific analogue, (3S,7aR,11aR)-3-isopropyl-3,6,7,7a,8,9,10,11-octahydro-2H-oxazolo[2,3-j]naphthyridin-5-one, was synthesized and characterized. This compound demonstrates the feasibility of incorporating the isopropyl group from a valinol-derived chiral auxiliary into the final tricyclic product. The resulting molecule possesses a rigid 3D structure, a high fraction of sp³-hybridized carbons, and multiple stereocenters, making it an excellent candidate for inclusion in screening libraries for drug discovery.

Table 1: Synthesis of Tricyclic Lactam Analogues via Meyers' Lactamization
Starting Keto-EsterAmino Alcohol UsedResulting Tricyclic Lactam ProductYield
Methyl 3-(1-benzyl-4-oxo-3-piperidyl)propanoate2-aminoethanol(7aR,11aR)-1,2,3,6,7,7a,8,9,10,11-Decahydropyrido[3',2':5,6]oxazino[2,3-a]azepin-5-one75%
Methyl 3-(1-benzyl-4-oxo-3-piperidyl)propanoate(S)-2-amino-3-methyl-1-butanol ((S)-Valinol)(3S,7aR,11aR)-3-Isopropyl-3,6,7,7a,8,9,10,11-octahydro-2H-oxazolo[2,3-j]naphthyridin-5-one65%
Methyl 3-(1-benzyl-4-oxo-3-piperidyl)propanoate(S)-2-amino-3-phenyl-1-propanol ((S)-Phenylalaninol)(3S,7aR,11aR)-3-Benzyl-3,6,7,7a,8,9,10,11-octahydro-2H-oxazolo[2,3-j]naphthyridin-5-one68%

Synthesis of Azabicycloalkanes as Dipeptide Surrogates

Azabicyclo[X.Y.0]alkanone amino acids are a class of conformationally constrained dipeptide surrogates that have garnered significant interest in medicinal chemistry. By mimicking the folded conformations of dipeptides, these rigid scaffolds can lead to ligands with increased potency, selectivity, and metabolic stability for enzymes and receptors.

Bicyclic lactams are key precursors for these surrogates. The synthetic strategies often involve the use of chiral bicyclic lactams to construct the desired azabicycloalkane framework, which incorporates an amino acid moiety. While the general utility of bicyclic lactams in this context is well-established, specific examples detailing the transformation of this compound into an azabicycloalkane dipeptide surrogate are not prominently featured in the reviewed scientific literature. However, the known chemistry of bicyclic lactams suggests that the (3S)-3-isopropyl variant would be a suitable starting material for such synthetic endeavors, offering a chiral pool approach to novel peptide mimics.

Utility as Building Blocks for Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are a large class of natural products known for their wide range of biological activities. The synthesis of these alkaloids and their analogues is an active area of research, partly driven by the need to understand their biological function and therapeutic potential.

Bicyclic lactams have been identified as valuable intermediates in the synthesis of the core structures of pyrrolizidine and related indolizidine alkaloids. Synthetic routes often employ a highly functionalized bicyclic lactam which, through a series of transformations such as reduction and cyclization, can be converted into the characteristic fused-ring system of these alkaloids.

Although the general strategy of using bicyclic lactams as precursors is recognized, the specific application of this compound as a direct building block for pyrrolizidine alkaloids has not been explicitly documented in the surveyed research. The established synthetic pathways indicate the potential for such a transformation, where the inherent chirality and functionality of the lactam could be leveraged to control the stereochemistry of the final alkaloid product.

Conclusion

(3S)-3-Isopropyl bicyclic lactam has established itself as a valuable and versatile chiral auxiliary in asymmetric synthesis. Its straightforward preparation from readily available starting materials, coupled with its ability to induce high levels of stereocontrol in a range of important chemical transformations, underscores its significance. The continued exploration of its applications and the development of new synthetic strategies involving this powerful tool will undoubtedly lead to further advancements in the field of organic chemistry.

Q & A

Basic Research Questions

Q. What experimental strategies are critical for optimizing the synthesis of (3S)-3-isopropyl bicyclic lactam to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary-mediated cyclization. For bicyclic systems, consider ring-closing metathesis or intramolecular lactamization under kinetic control. Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy to assess enantiomeric excess. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, as lactamization rates vary with ring size .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR with NOESY/ROESY to confirm spatial proximity of the isopropyl group to adjacent protons. X-ray crystallography provides definitive stereochemical assignment. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular composition. For purity analysis, employ reverse-phase HPLC with a chiral stationary phase .

Q. How should preliminary biological activity studies of this compound be designed to ensure reproducibility?

  • Methodological Answer : Conduct dose-response assays in triplicate using standardized cell lines or enzymatic systems (e.g., serine hydrolases for lactam-based inhibitors). Include positive and negative controls to validate assay sensitivity. Use ANOVA or t-tests to assess statistical significance, and report IC50_{50} values with 95% confidence intervals. Address batch-to-batch variability by synthesizing multiple independent batches of the compound .

II. Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in enantioselective vs. racemic catalytic systems?

  • Methodological Answer : Investigate transition-state stabilization using kinetic isotope effects (KIE) or density functional theory (DFT) calculations. Compare enantioselectivity in protic vs. aprotic solvents to assess hydrogen-bonding effects. Perform Hammett studies to evaluate electronic influences on the lactam’s nucleophilic carbonyl group. Cite precedents from sulfamidate-mediated lactamization, where stereoelectronic effects dominate ring-opening selectivity .

Q. How can computational models predict the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) or molecular dynamics simulations to map electrophilic sites on the lactam. Validate predictions with experimental data from 19^{19}F NMR using fluorinated nucleophiles. Cross-reference with literature on analogous bicyclic systems, such as β-lactam antibiotics, to identify steric or electronic trends .

Q. How can contradictions in reported catalytic activity data for this compound be systematically resolved?

  • Methodological Answer : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading). Use in situ IR or 11^{11}B NMR to monitor intermediate formation in boron-mediated reactions. Perform multivariate analysis to isolate variables (e.g., trace metal impurities, moisture levels). Publish raw datasets and computational workflows to enable third-party validation .

III. Methodological Considerations for Data Interpretation

  • Handling Variability : Address outliers using Grubbs’ test or robust statistical methods. For kinetic data, apply the Eyring equation to distinguish thermodynamic vs. kinetic control in reaction pathways .
  • Literature Integration : Cross-validate findings with prior studies on bicyclic lactams, such as paroxetine derivatives, to contextualize synthetic or mechanistic anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.